molecular formula C14H10FNO2S B12440490 Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate

Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate

Cat. No.: B12440490
M. Wt: 275.30 g/mol
InChI Key: DVDCOBYNTSCUAI-UHFFFAOYSA-N
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Description

Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrrole ring fused with a benzo[b]thiophene moiety, which is further substituted with a fluorine atom. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5-fluorobenzo[b]thiophene, which is then subjected to a series of reactions to introduce the pyrrole ring and the ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as lithium aluminum hydride (LiAlH₄), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce new functional groups like amines or halides.

Scientific Research Applications

Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It finds applications in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the heterocyclic rings play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(5-chlorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(5-bromobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate
  • Methyl 5-(5-iodobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate

Uniqueness

Compared to its analogs, Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H10FNO2S

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 5-(5-fluoro-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C14H10FNO2S/c1-18-14(17)11-4-3-10(16-11)13-7-8-6-9(15)2-5-12(8)19-13/h2-7,16H,1H3

InChI Key

DVDCOBYNTSCUAI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(N1)C2=CC3=C(S2)C=CC(=C3)F

Origin of Product

United States

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